![molecular formula C11H16N4O2 B295109 (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide, also known as MNPA, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound is a nitric oxide donor, which means it has the ability to release nitric oxide in the body, a molecule that plays an important role in various physiological processes.
作用机制
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide is a nitric oxide donor, which means it releases nitric oxide in the body. Nitric oxide plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. This compound releases nitric oxide through a process called S-nitrosation, which involves the transfer of a nitric oxide group to a thiol group on a protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of nitric oxide in the body, which can lead to vasodilation and improved blood flow. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it easy to work with in the lab. Additionally, it has been shown to have low toxicity, which makes it a safe compound to use in experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential as a therapeutic agent. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects.
未来方向
There are several future directions for research on (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide. One area of research is the potential use of this compound in the treatment of cancer. This compound has been shown to have anti-cancer effects in various in vitro and in vivo studies, and more research is needed to fully understand its potential as a cancer therapy. Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in various studies, and more research is needed to investigate its potential as a therapy for diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with various proteins in the body.
合成方法
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 2-pyridinecarboxaldehyde with methylamine to form 2-pyridinemethanamine. The second step involves the reaction of 2-pyridinemethanamine with 3-bromopropylamine to form (2-(3-aminopropyl)pyridine). The third step involves the reaction of (2-(3-aminopropyl)pyridine) with sodium nitrite to form (2-nitroso-2-(1H-pyridin-2-ylidene)acetamide). The final step involves the reaction of (2-nitroso-2-(1H-pyridin-2-ylidene)acetamide) with methylamine to form this compound.
科学研究应用
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been used in various in vitro and in vivo studies to investigate its potential role in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
分子式 |
C11H16N4O2 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC 名称 |
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide |
InChI |
InChI=1S/C11H16N4O2/c1-12-6-4-8-14-11(16)10(15-17)9-5-2-3-7-13-9/h2-3,5,7,12-13H,4,6,8H2,1H3,(H,14,16)/b10-9- |
InChI 键 |
KAYFZJIOUCTEHT-KTKRTIGZSA-N |
手性 SMILES |
CNCCCNC(=O)/C(=C/1\C=CC=CN1)/N=O |
SMILES |
CNCCCNC(=O)C(=C1C=CC=CN1)N=O |
规范 SMILES |
CNCCCNC(=O)C(=C1C=CC=CN1)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)
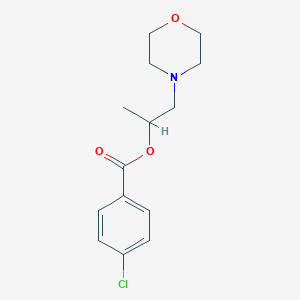

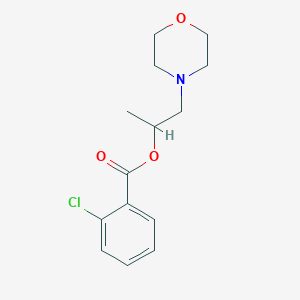
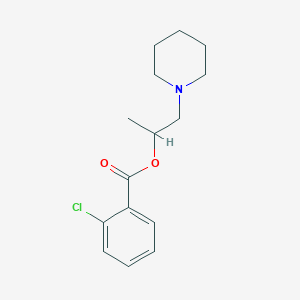
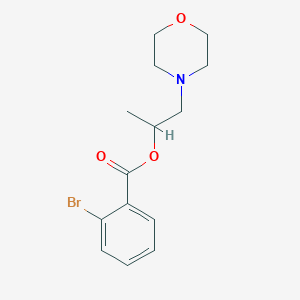
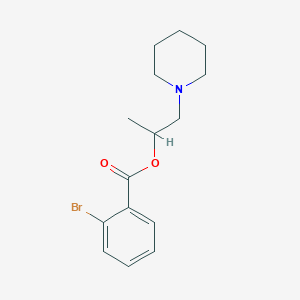

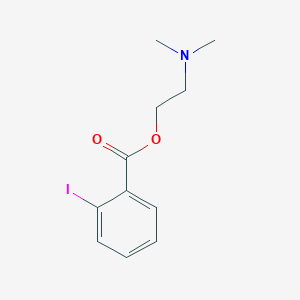
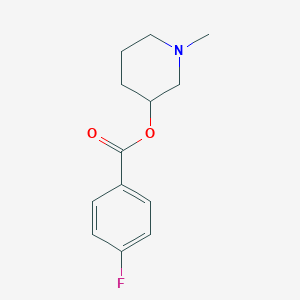
![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)
